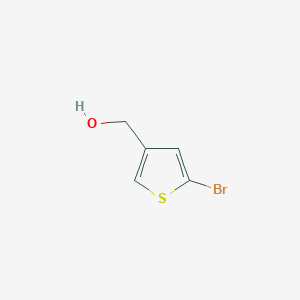

(5-Bromothiophen-3-yl)methanol

Description

(5-Bromothiophen-3-yl)methanol is a brominated thiophene derivative with the molecular formula C₅H₅BrOS (molecular weight: 193.07 g/mol) . Its structure features a hydroxymethyl (-CH₂OH) group at position 3 and a bromine atom at position 5 of the thiophene ring. The SMILES notation is C1=C(SC=C1CO)Br, and its InChIKey is HHIFWYCYZWPETO-UHFFFAOYSA-N . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, due to its reactive bromine and alcohol functional groups.

Propriétés

IUPAC Name |

(5-bromothiophen-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrOS/c6-5-1-4(2-7)3-8-5/h1,3,7H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIFWYCYZWPETO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597304 | |

| Record name | (5-Bromothiophen-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73919-88-7 | |

| Record name | (5-Bromothiophen-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(5-Bromothiophen-3-yl)methanol can be synthesized through several methods. One common approach involves the bromination of thiophene followed by a Grignard reaction to introduce the hydroxymethyl group. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and magnesium in dry ether for the Grignard reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions

(5-Bromothiophen-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form thiophen-3-ylmethanol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: 5-Bromothiophene-3-carboxylic acid or 5-bromothiophene-3-carbaldehyde.

Reduction: Thiophen-3-ylmethanol.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Applications De Recherche Scientifique

(5-Bromothiophen-3-yl)methanol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the development of new materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mécanisme D'action

The mechanism of action of (5-Bromothiophen-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between (5-Bromothiophen-3-yl)methanol and related compounds:

Electronic and Steric Effects

- Electron-Withdrawing vs. Donating Groups: The bromine atom in this compound withdraws electron density, activating the thiophene ring for electrophilic substitution at specific positions. In contrast, the methoxy group in (5-Bromo-3-methoxythiophen-2-yl)methanol donates electron density, altering regioselectivity in reactions .

Activité Biologique

(5-Bromothiophen-3-yl)methanol is a thiophene derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is primarily investigated for its antimicrobial and anticancer properties, among other therapeutic applications. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, experimental findings, and case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C7H6BrS

- Molecular Weight : 215.09 g/mol

- CAS Number : 73919-88-7

The biological effects of this compound are believed to arise from its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells.

- Antimicrobial Action : The compound's structure allows it to disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values demonstrating potent activity against Gram-positive and Gram-negative bacteria. For instance, it showed an MIC of 0.22 mg/ml against Plesiomonas shigellosis and 0.44 mg/ml against Bacillus pumilus .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against brain cancer cell lines such as T98G. The compound demonstrated a concentration-dependent inhibition of cell growth, with IC50 values ranging from 60 to 200 µg/mL after 24 to 72 hours of treatment . The mechanism involves inducing cytotoxic effects while sparing normal human cells, suggesting a selective action against cancerous tissues.

Data Summary

| Biological Activity | Target Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Antimicrobial | Plesiomonas shigellosis | 0.22 mg/ml | |

| Antimicrobial | Bacillus pumilus | 0.44 mg/ml | |

| Anticancer | T98G (brain cancer) | 60–200 µg/ml |

Case Studies

-

Anticancer Study on T98G Cells :

A detailed investigation on T98G cells revealed that treatment with this compound resulted in significant growth inhibition and increased apoptosis rates compared to untreated controls. The study utilized MTT assays and clonogenic assays to assess cell viability and proliferation . -

Antimicrobial Efficacy :

In a comparative study of various thiophene derivatives, this compound was highlighted for its superior antimicrobial properties, particularly in inhibiting the growth of resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.